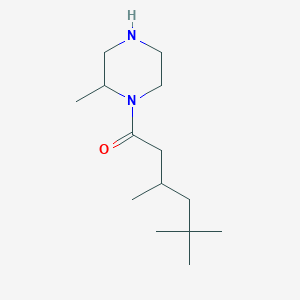

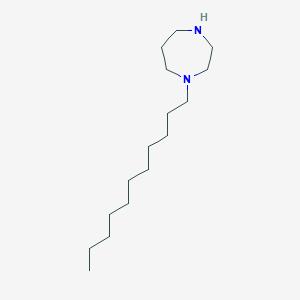

![molecular formula C13H22ClNO2 B6362527 Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240566-94-2](/img/structure/B6362527.png)

Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be observed in the 3400 to 3500 cm-1 region . In 1H NMR spectra, the hydrogens attached to an amine show up at 0.5-5.0 ppm, while those on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

- Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has been utilized in various synthesis processes. For instance, it has been involved in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006). Additionally, it plays a role in the formation of substituted pyrrole adducts through reactions with γ-diketones, which is significant in understanding the neurotoxicity of certain compounds (DeCaprio, Olajos, & Weber, 1982).

2. Analytical and Structural Studies

- The compound is also instrumental in analytical chemistry, particularly in the study of the volatilization of various esters and salts, as seen in research on 2,4-D [(2,4-dichlorophenoxy)acetic acid] derivatives (Hee & Sutherland, 1974). Moreover, its involvement in the synthesis of certain amines and subsequent analysis using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry provides insights into its structural properties and potential applications (Power et al., 2015).

3. Pharmacological and Biological Research

- In pharmacological and biological research, derivatives of this compound are synthesized for various studies. This includes the synthesis of N-hydroxylysine and laminine by palladium-catalyzed reactions (Genêt et al., 1993), indicating its potential in medicinal chemistry.

4. Reactions with Other Compounds

- The compound's reactivity with other chemicals, such as its role in forming different by-products in the formylation reaction of 2,4-dialkylphenol, is also a subject of interest. This demonstrates its utility in understanding complex chemical reactions and synthesizing new compounds (Huang, Chu, & Xu, 2008).

5. Environmental and Safety Studies

- This compound is involved in environmental safety studies, such as assessing the airborne losses of various 2,4-D formulations and their impact on environmental health (Gile, 1983).

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIVVZIGAHHOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC(=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)